molecular formula C16H14N2O3S B12156921 Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate

Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate

Cat. No.: B12156921
M. Wt: 314.4 g/mol
InChI Key: FOFZAJYPZRVHFW-UHFFFAOYSA-N
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Description

Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6, coupled via an ether linkage to a methyl benzoate moiety.

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxybenzoate

InChI

InChI=1S/C16H14N2O3S/c1-9-10(2)22-15-13(9)14(17-8-18-15)21-12-6-4-5-11(7-12)16(19)20-3/h4-8H,1-3H3

InChI Key

FOFZAJYPZRVHFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OC3=CC=CC(=C3)C(=O)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions.

    Introduction of dimethyl groups: Methylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Ether linkage formation: The thieno[2,3-d]pyrimidine core is then reacted with methyl 3-hydroxybenzoate under conditions that promote ether bond formation, such as using a suitable dehydrating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently .

Scientific Research Applications

Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, but it is believed to involve modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural differences among analogs lie in substituent patterns on the thienopyrimidine core and the aromatic ester moiety. The table below summarizes critical data from the evidence:

Compound Name Substituents (Thienopyrimidine Core) Aromatic Moiety Substituents Melting Point (°C) Yield (%) LC-MS [M+H]+ Key Reference
Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Target) 5,6-dimethyl 3-methyl benzoate Not reported Not reported Not reported -
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (26 ) 6-methyl, 5-phenyl 4-methyl benzoate 147–148 69 377.0
5-Thiazolo[4,5-d]pyrimidine derivative () 7-phenyl Coumarin-based system Not reported Not reported Not reported
6-(Substituted-phenyl)pyrimidin-4-yl benzooxazinone () Amino, substituted phenyl Benzoxazinone Not reported High Not reported
  • Electron-withdrawing groups (e.g., ester in 26) may reduce nucleophilic reactivity at the pyrimidine oxygen, affecting further derivatization .

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